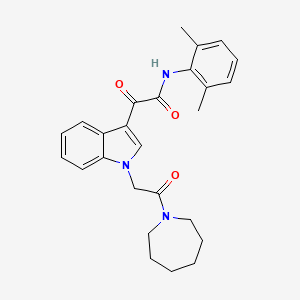
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The compound belongs to a class of molecules characterized by an indole core, an azepane ring, and a dimethylphenyl substituent. Its molecular formula is C22H28N3O3 with a molecular weight of approximately 378.48 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 378.48 g/mol |
| Molecular Formula | C22H28N3O3 |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cellular communication.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
- Neuropharmacological Effects : The azepane structure has been associated with enhanced potency in glycine transporter inhibition, which could have implications for treating neurological disorders .
- Anti-inflammatory Properties : Some studies have highlighted the potential anti-inflammatory effects of indole derivatives, suggesting that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Case Study 1: GlyT1 Inhibition
A study explored the modification of azepane-containing compounds for their ability to inhibit GlyT1 (glycine transporter 1). The introduction of the azepane moiety resulted in increased potency compared to previous iterations without this structure, demonstrating an IC50 value of 37 nM . This suggests potential applications in treating conditions like schizophrenia where glycine modulation is beneficial.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives similar to this compound were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications significantly enhanced their efficacy against resistant strains, highlighting the importance of structural diversity in drug design .
特性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-10-9-11-19(2)24(18)27-26(32)25(31)21-16-29(22-13-6-5-12-20(21)22)17-23(30)28-14-7-3-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYBGNGJHQZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














